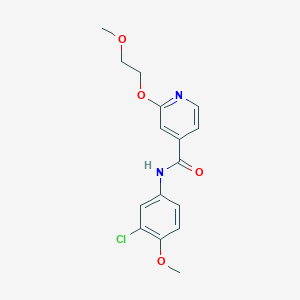
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as CM-579, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of isonicotinamide derivatives and has shown promising results in various scientific research applications.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- A study by Hasan et al. (2011) involved the design and synthesis of novel N-substituted-3-chloro-2-azetidinone derivatives as potential anticonvulsant agents. These compounds were synthesized through a condensation reaction of isoniazide with substituted aldehyde, highlighting the compound's potential in medicinal chemistry, particularly in anticonvulsant activity without neurotoxicity compared to phenytoin (Hasan et al., 2011).
Potential Imaging Agents for Alzheimer's Disease
- Gao et al. (2017) synthesized carbon-11-labeled isonicotinamides as new potential PET (Positron Emission Tomography) agents for imaging of GSK-3 enzyme in Alzheimer's disease. This research underscores the compound's utility in developing diagnostic tools for neurodegenerative diseases (Gao et al., 2017).
Development of Antitumor Medicines
- Fedorov et al. (2001) synthesized previously unknown N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2, aiming to prepare new complexes for potential antitumor medicines. This showcases the role of such compounds in the development of chemotherapy agents (Fedorov et al., 2001).
Enzyme Inhibition Studies
- Zhang et al. (2017) designed, synthesized, and evaluated a series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors, revealing the compound's potential in therapeutic applications targeting diseases like gout by inhibiting xanthine oxidase (Zhang et al., 2017).
Corrosion Inhibitor for Mild Steel
- Yadav et al. (2015) investigated the corrosion inhibition effect of derivatives on mild steel in acidic medium, demonstrating the compound's utility in industrial applications, particularly in protecting metal surfaces against corrosion (Yadav et al., 2015).
Complexation Studies for Therapeutic Applications
- Omar (Al-Ahdal) et al. (2020) described the formation of samarium complexation with synthesized organic ligands based on anti-mycobacterial agent isonicotinic acid hydrazide, indicating potential therapeutic applications and the role of these complexes in enhancing the efficacy of pharmaceutical compounds (Omar (Al-Ahdal) et al., 2020).
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-21-7-8-23-15-9-11(5-6-18-15)16(20)19-12-3-4-14(22-2)13(17)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYPURGXSCQMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B2819073.png)
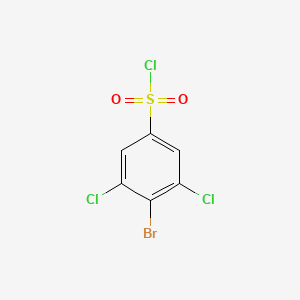
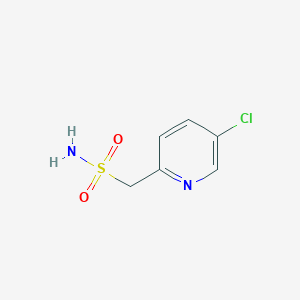
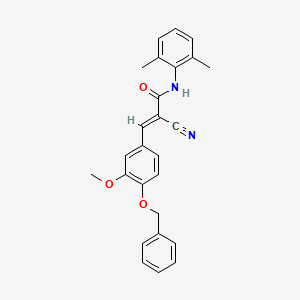

![4-((4-methylbenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2819082.png)
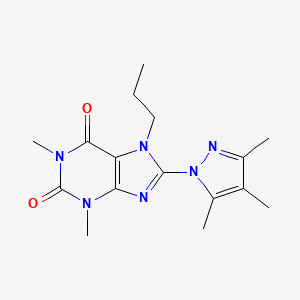
![[2-(2-Propoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2819087.png)

![N-(3,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2819090.png)
![1-{1H,2H,3H,4H,5H-[1,4]diazepino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2819091.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone](/img/structure/B2819092.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-bromobenzamide](/img/structure/B2819093.png)
